4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide
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Overview
Description
4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide is a complex organic compound that features a naphthalene moiety linked to an acetohydrazide group, which is further connected to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide typically involves multiple steps:
Formation of Naphthalen-2-yloxyacetic Acid: This can be achieved by reacting naphthalene with chloroacetic acid in the presence of a base.
Acetohydrazide Formation: The naphthalen-2-yloxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Coupling with Butanamide: The final step involves coupling the naphthalen-2-yloxyacetohydrazide with a butanamide derivative under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Materials Science: Utilized in the synthesis of electroluminescent devices and other advanced materials.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the hydrazide group can form hydrogen bonds with various biomolecules. This dual interaction can disrupt biological processes, making it a potential candidate for anticancer or antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yloxy)acetic acid hydrazide
- Naphthalen-1-yloxyacetic acid benzylidenehydrazide
- Propyl 4-{2-[2-(naphthalen-2-yloxy)acetohydrazido]-2-oxoethoxy}benzoate
Uniqueness
4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide is unique due to its combination of a naphthalene moiety with an acetohydrazide and butanamide structure.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[2-(2-naphthalen-2-yloxyacetyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C22H21N3O4/c26-20(23-18-8-2-1-3-9-18)12-13-21(27)24-25-22(28)15-29-19-11-10-16-6-4-5-7-17(16)14-19/h1-11,14H,12-13,15H2,(H,23,26)(H,24,27)(H,25,28) |
InChI Key |
MTXGDSRPMHXOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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